

Comparative Overview of 16-Oxo-palmitate and 2-Oxo-palmitic Acid

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Compound Focus: 16-Oxo-palmitate

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The table below summarizes the core differences between these two oxo-fatty acids.

Feature	16-Oxo-palmitate (16-Oxo-hexadecanoate)	2-Oxo-palmitic Acid (α -Keto-hexadecanoic Acid)
IUPAC Name	16-oxohexadecanoate [1]	2-oxohexadecanoic acid [1]
Molecular Structure	Long-chain fatty acid with a ketone group at the terminal (omega) carbon [1].	Long-chain fatty acid with a ketone group at the alpha-carbon (adjacent to the carboxyl group) [1].
Primary Research Context	Intermediate in omega-oxidation pathways and cutin biosynthesis [1].	Synthetic inhibitor of phospholipase A2 (GIVA cPLA2) and other serine proteases [2].
Key Biological Activities	Metabolic intermediate; precursor for dicarboxylic acid synthesis; potential as a PPAR agonist (inferred from similar oxo-fatty acids) [3] [1].	Potent inhibition of cytosolic phospholipase A2 (GIVA cPLA2), impacting inflammatory mediator production [2].

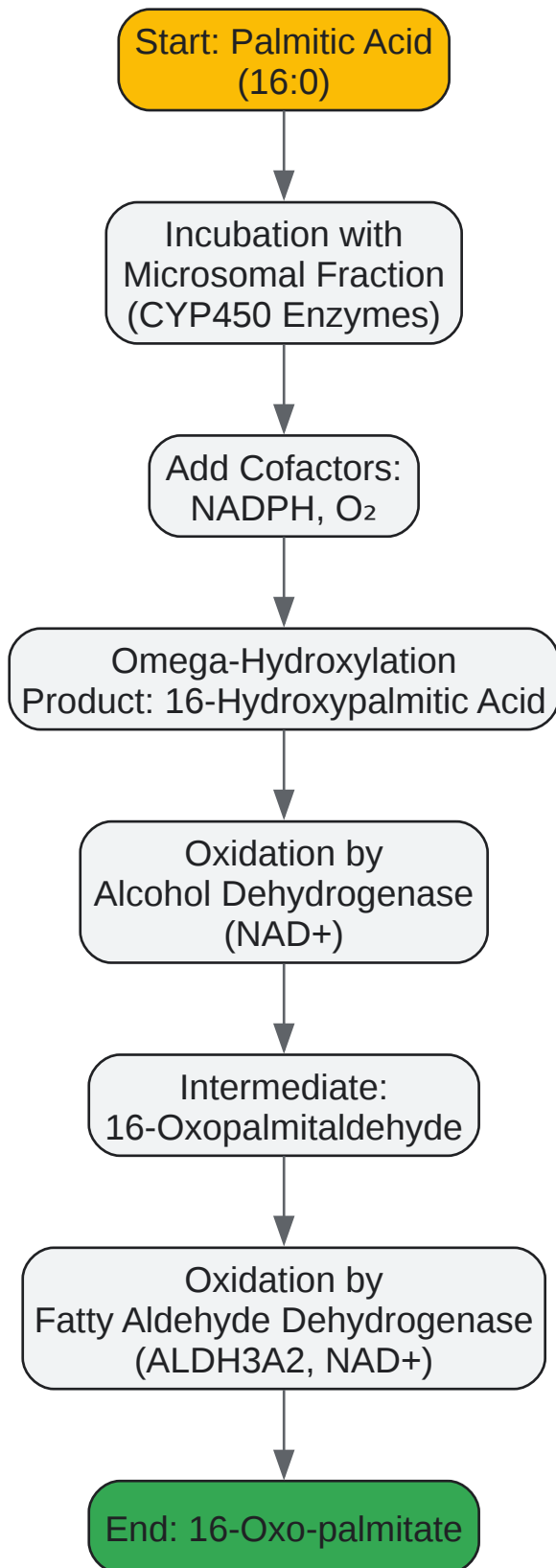
Feature	16-Oxo-palmitate (16-Oxo-hexadecanoate)	2-Oxo-palmitic Acid (α -Keto-hexadecanoic Acid)
Biosynthesis/Synthesis	Enzymatic oxidation of palmitic acid via CYP450 enzymes (CYP4A/F families) [1].	Primarily via chemical synthesis for research purposes [2].

Detailed Analysis of Research and Activities

16-Oxo-palmitate

16-Oxo-palmitate is an omega-oxo fatty acid anion and the conjugate base of 16-oxohexadecanoic acid [1]. Its primary role in biological systems is as a metabolic intermediate.

- **Biosynthesis and Metabolic Pathway:** Its synthesis from palmitic acid is a multi-step, enzymatic process [1]. The pathway involves cytochrome P450 enzymes for omega-hydroxylation, alcohol dehydrogenases for oxidation to an aldehyde, and fatty aldehyde dehydrogenases (like ALDH3A2) to produce **16-oxo-palmitate**, which can be further oxidized to dicarboxylic acids [1]. In plants, this pathway is crucial for the biosynthesis of cutin [1].
- **Experimental Workflow for Enzymatic Synthesis:** The following diagram illustrates the established experimental workflow for studying its enzymatic synthesis in a biological system (e.g., microsomes from plant or animal tissues) [1].



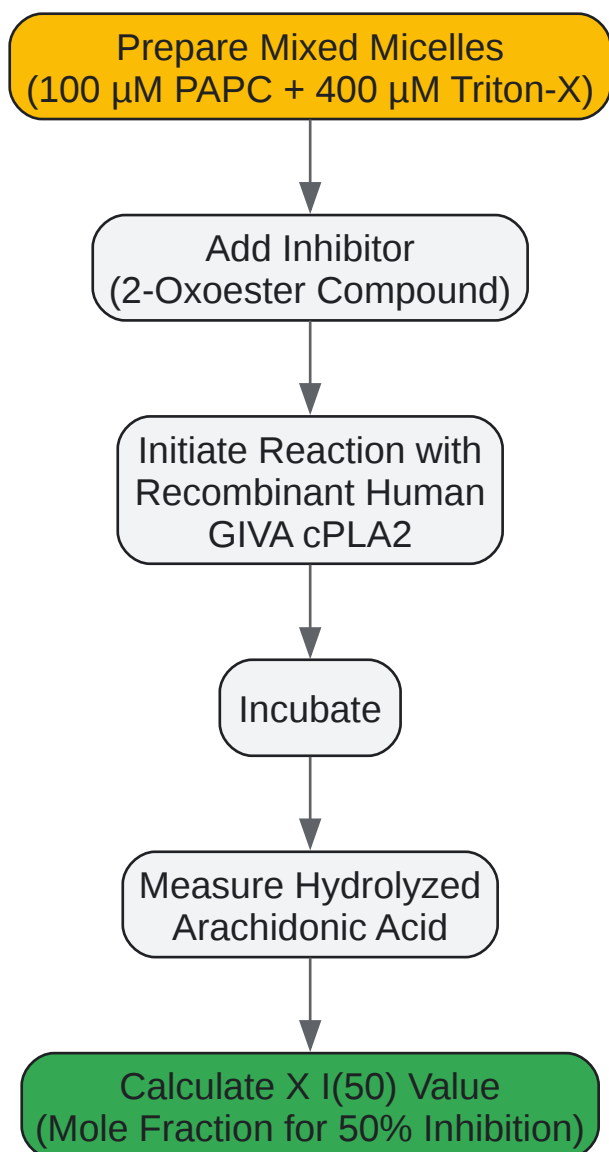
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- **Quantitative Data:** Cytochrome P450BM-3 oxidizes 16-oxohexadecanoic acid to hexadecanedioic acid, with oxidation rates decreasing in the order C16 > C18 ≈ C14 > C12, indicating a preference for longer chains [1].

2-Oxo-palmitic Acid

2-Oxo-palmitic acid, an α -keto ester derivative, is notable for its role as a potent enzyme inhibitor, particularly in inflammatory pathways [2].

- **Mechanism of Action as an Inhibitor:** The 2-oxoester functionality is an activated carbonyl group that targets the active site serine (Ser-228) of GIVA cPLA2 [2]. Inhibitors based on this structure typically include a lipophilic chain to mimic the substrate's arachidonoyl chain and a free carboxyl group that may interact with Arg-200 of the enzyme, leading to highly potent and selective inhibition [2].
- **Experimental Workflow for Inhibition Assays:** The potency of 2-oxoester inhibitors is typically determined using in vitro mixed micelle assays with recombinant human enzymes [2].



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- **Quantitative Data on Inhibition:** A series of 2-oxoester inhibitors have been synthesized and evaluated [2]. While the specific X I(50) value for 2-oxo-palmitic acid is not listed, the most potent compounds in this class, which share its core 2-oxoester structure, achieved exceptional potency with X I(50) values in the range of **0.00007–0.00008** (mole fraction) for GIVA cPLA2 [2]. These inhibitors also demonstrated high selectivity, showing no significant inhibition of GVIA iPLA2 or GV sPLA2 at the same mole fraction [2]. In cellular models (RAW264.7 macrophages), the lead 2-oxoester inhibitor reduced KLA-elicited prostaglandin D2 production by over 50%, confirming its activity in a biologically relevant context [2].

Research Implications and Conclusion

The distinct positions of the oxo-group dictate the fundamental roles of these two molecules:

- **16-Oxo-palmitate** is primarily a **metabolic intermediate** within specific fatty acid oxidation pathways. Its terminal modification makes it a candidate for studying energy metabolism and the biosynthesis of more complex lipids [1].
- **2-Oxo-palmitic Acid** is a rationally designed **pharmacological tool**. Its alpha-keto group directly interferes with the catalytic mechanism of specific enzymes like cPLA2, making it a compelling lead compound for developing new anti-inflammatory agents [2].

For your research, the choice between them depends entirely on the biological question:

- Study **fatty acid omega-oxidation or plant cutin biology** → **16-Oxo-palmitate** is relevant.
- Target the **cPLA2-mediated inflammatory pathway** → **2-Oxo-palmitic acid** and its derivatives are the compounds of interest.

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References

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2. 2-Oxoesters: A Novel Class of Potent and Selective ... [nature.com]
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